molecular formula C7H17ClN2O2 B1441889 2-Amino-N-(3-hydroxypropyl)-2-methylpropanamide hydrochloride CAS No. 1219957-50-2

2-Amino-N-(3-hydroxypropyl)-2-methylpropanamide hydrochloride

Cat. No. B1441889
CAS RN: 1219957-50-2
M. Wt: 196.67 g/mol
InChI Key: XLZWBZMUFVEHGW-UHFFFAOYSA-N
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Description

“2-Amino-N-(3-hydroxypropyl)acetamide hydrochloride” is a chemical compound with the CAS Number: 1220034-68-3 . It has a molecular weight of 168.62 . “2-amino-N-(3-hydroxypropyl)-3-(methylsulfanyl)propanamide hydrochloride” is another similar compound with the CAS Number: 2418647-74-0 . It has a molecular weight of 228.74 .


Molecular Structure Analysis

The InChI code for “2-Amino-N-(3-hydroxypropyl)acetamide hydrochloride” is 1S/C5H12N2O2.ClH/c6-4-5(9)7-2-1-3-8;/h8H,1-4,6H2,(H,7,9);1H . For “2-amino-N-(3-hydroxypropyl)-3-(methylsulfanyl)propanamide hydrochloride”, the InChI code is 1S/C7H16N2O2S.ClH/c1-12-5-6(8)7(11)9-3-2-4-10;/h6,10H,2-5,8H2,1H3,(H,9,11);1H .


Physical And Chemical Properties Analysis

“2-Amino-N-(3-hydroxypropyl)acetamide hydrochloride” is described as an irritant . The physical form and storage temperature of “2-amino-N-(3-hydroxypropyl)-3-(methylsulfanyl)propanamide hydrochloride” are oil and room temperature, respectively .

Scientific Research Applications

Adenosine A2A Receptor Ligands

This compound has been explored as a potential ligand for adenosine A2A receptors. These receptors play a crucial role in cardiovascular health, and ligands can be used as pharmacologic stress agents in myocardial perfusion imaging . The development of selective agonists and antagonists for these receptors is significant for treating conditions like Parkinson’s disease and for their anti-inflammatory and hypotensive effects .

LSD1-Mediated Diseases Treatment

In the realm of epigenetics, this compound has shown promise for the treatment of diseases mediated by lysine-specific demethylase 1A (LSD1). LSD1 is an enzyme involved in the regulation of gene expression, and its inhibitors are being researched for therapeutic applications in cancer and other diseases .

Degradation of Extracellular Proteins

Research has been conducted on the use of certain ligands, possibly including this compound, for targeting the degradation of extracellular proteins. This approach could be beneficial for treating a variety of diseases where the removal of specific proteins from circulation is desired .

Safety and Hazards

The safety information for “2-amino-N-(3-hydroxypropyl)-3-(methylsulfanyl)propanamide hydrochloride” includes hazard statements H302,H315,H319,H335 and precautionary statements P261,P264,P270,P271,P280,P301+P312,P302+P352,P304+P340,P305+P351+P338,P312,P330,P332+P313,P337+P313,P362,P403+P233,P405,P501 .

properties

IUPAC Name

2-amino-N-(3-hydroxypropyl)-2-methylpropanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2.ClH/c1-7(2,8)6(11)9-4-3-5-10;/h10H,3-5,8H2,1-2H3,(H,9,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLZWBZMUFVEHGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NCCCO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1219957-50-2
Record name Propanamide, 2-amino-N-(3-hydroxypropyl)-2-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219957-50-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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